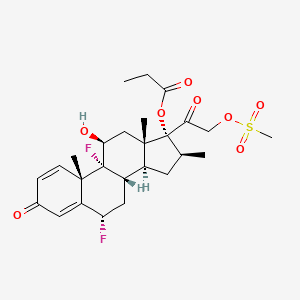

Diflorasone 17-propionate-21-mesylate

Description

Contextualizing the Compound within Glucocorticoid Chemistry and Development

Glucocorticoids are a class of steroid hormones, with cortisol being the primary example in humans, that regulate a vast array of physiological processes, most notably metabolism and the immune response. The discovery of their potent anti-inflammatory properties in the mid-20th century revolutionized medicine. nih.govnih.gov This breakthrough prompted an intensive wave of research aimed at synthesizing analogs of natural glucocorticoids. The primary goals were to enhance anti-inflammatory potency while minimizing the undesirable side effects associated with prolonged use. researchgate.net

The development of synthetic glucocorticoids is a story of meticulous chemical modification of the core steroid structure. Scientists introduced various functional groups to the pregnane (B1235032) skeleton to alter the molecule's activity, stability, and absorption. Key modifications include:

Fluorination: The addition of fluorine atoms, typically at the 6α and/or 9α positions, dramatically increases glucocorticoid and anti-inflammatory activity.

Methylation: Introducing a methyl group, often at the 16β position, can help to reduce unwanted mineralocorticoid (salt-retaining) effects.

Esterification: Converting hydroxyl groups at the C17 and C21 positions into esters can modify the compound's lipophilicity, thereby affecting its absorption and duration of action.

Diflorasone (B526067) 17-propionate-21-mesylate is a direct product of this targeted chemical engineering. It is built upon the diflorasone backbone, which already contains fluorine atoms at the 6α and 9α positions and a methyl group at the 16β position. The further derivatization to add a propionate (B1217596) ester at the C17 position and a methanesulfonate (B1217627) (mesylate) ester at the C21 position creates a unique intermediate designed for specific subsequent chemical reactions. google.com

| Property | Value |

|---|---|

| CAS Number | 84509-92-2 |

| Molecular Formula | C26H34F2O8S |

| Molecular Weight | 544.61 g/mol |

| IUPAC Name | (6a,11ß,16ß)-6,9-Difluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |

Historical Perspective of Steroid Derivatization in Drug Synthesis Intermediates

The era of synthetic steroid chemistry was ignited in 1948 with the first successful treatment of a patient with rheumatoid arthritis using cortisone. nih.govbmj.com This event triggered a global race among pharmaceutical companies to develop practical and scalable methods for producing corticosteroids. Early syntheses were complex and low-yielding, creating immense pressure to find more efficient pathways.

This challenge led to the widespread adoption of steroid derivatization , a strategy where a parent steroid is chemically modified in a stepwise fashion. This process serves two main purposes: to create a final drug molecule with desired properties, or to create a stable intermediate that is primed for a subsequent, specific chemical transformation. theses.cz Derivatization became a fundamental tool, allowing chemists to manipulate functional groups, protect certain parts of the molecule during a reaction, and activate other parts for conversion. nih.govlibretexts.org

A classic example of derivatization in synthesis is the conversion of a hydroxyl group (-OH) into a better "leaving group." A hydroxyl group is generally a poor leaving group in nucleophilic substitution reactions. By converting it into an ester, such as a tosylate or a mesylate (methanesulfonate), chemists can transform it into an excellent leaving group. libretexts.org The mesylate group is particularly useful in organic synthesis because it is readily displaced by a wide variety of nucleophiles. wikipedia.org

This compound perfectly illustrates this long-standing principle. In the multi-step synthesis of other potent corticosteroids, a precursor molecule, Diflorasone 17-propionate, which has a hydroxyl group at the C21 position, is reacted with methanesulfonyl chloride. google.comwikipedia.org This reaction converts the C21 hydroxyl into a mesylate ester. The resulting intermediate, this compound, is now activated. The mesylate group can be easily displaced by a halide ion, such as chloride from lithium chloride, to produce the final target molecule, halobetasol (B1672918) propionate. google.com This strategic use of a derivatized intermediate is a hallmark of modern pharmaceutical steroid synthesis, representing the culmination of decades of chemical innovation that began with the initial discovery of cortisone.

| Compound | Key Functional Groups | Role in Synthesis |

|---|---|---|

| Diflorasone | C17-OH, C21-OH | Parent Steroid |

| Diflorasone 17-propionate | C17-propionate, C21-OH | First-level Derivative (Esterification) |

| This compound | C17-propionate, C21-mesylate | Activated Intermediate (Mesylation) |

| Halobetasol Propionate | C17-propionate, C21-Cl | Final Product (via Nucleophilic Substitution) |

Structure

3D Structure

Properties

Molecular Formula |

C26H34F2O8S |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C26H34F2O8S/c1-6-22(32)36-26(21(31)13-35-37(5,33)34)14(2)9-16-17-11-19(27)18-10-15(29)7-8-23(18,3)25(17,28)20(30)12-24(16,26)4/h7-8,10,14,16-17,19-20,30H,6,9,11-13H2,1-5H3/t14-,16-,17-,19-,20-,23-,24-,25-,26-/m0/s1 |

InChI Key |

RHILHNNBGMDJEI-VRPUXLEISA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Diflorasone 17 Propionate 21 Mesylate

Elucidation of Synthesis Pathways and Intermediate Role

The synthesis of Diflorasone (B526067) 17-propionate-21-mesylate is a multi-step process that begins with precursor corticosteroids and leverages specific esterification and mesylation reactions. Its primary importance lies in its function as a direct precursor in the synthesis of other potent corticosteroids.

The formation of Diflorasone 17-propionate-21-mesylate originates from the parent compound, Diflorasone. The synthetic sequence involves the selective esterification of the hydroxyl groups at the C17 and C21 positions.

The initial step is the conversion of Diflorasone to Diflorasone 17-propionate. This is achieved by reacting Diflorasone with triethyl orthopropionate. google.com This reaction selectively targets the tertiary hydroxyl group at the C17 position.

Following the formation of Diflorasone 17-propionate, the next key transformation is the mesylation of the primary hydroxyl group at the C21 position. This is accomplished by reacting Diflorasone 17-propionate with methanesulfonyl chloride (MesCl), leading to the formation of the target compound, this compound. google.comgoogle.com The mesylate group is an excellent leaving group, which is critical for the subsequent conversion steps.

This compound serves as a pivotal intermediate in the synthesis of Halobetasol (B1672918) Propionate (B1217596). google.com The conversion is a nucleophilic substitution reaction where the mesylate group at the C21 position is displaced by a chloride ion.

The process involves dissolving this compound in a solvent such as N,N-dimethylacetamide (DMA) and heating it with a chloride salt, typically lithium chloride (LiCl). google.comgoogle.com The reaction is generally heated to temperatures between 100-110°C for several hours to ensure complete conversion. google.comgoogle.com Upon cooling and dilution with water, Halobetasol Propionate precipitates from the solution and can be isolated through filtration. google.comgoogle.com

| Step | Reactant | Reagent(s) | Product |

| 1 | Diflorasone | Triethyl orthopropionate | Diflorasone 17-propionate |

| 2 | Diflorasone 17-propionate | Methanesulfonyl chloride (MesCl) | This compound |

| 3 | This compound | Lithium Chloride (LiCl) in DMA | Halobetasol Propionate |

Stereochemical Control in this compound Synthesis

The therapeutic efficacy of corticosteroids is highly dependent on their stereochemistry. The synthesis of Diflorasone and its derivatives, therefore, requires precise control over the spatial arrangement of atoms, particularly the fluorine substituents.

The synthesis of the Diflorasone backbone involves highly stereoselective fluorination reactions to introduce the fluorine atoms at the 6α and 9α positions. google.com A key innovation in this field is the highly stereoselective 6α-fluorination of enolized 21-esters of 17-hydroxy-9β,11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione intermediates. google.comgoogle.com This reaction, using stereoselective fluorinating agents, yields the desired 6α-fluoro derivative with high specificity, which was not previously observed in the art. google.comgoogle.com

The introduction of the 9α-fluoro group is achieved through the opening of a 9β,11β-epoxide ring. google.com This reaction is typically carried out using hydrofluoric acid (HF). The reaction proceeds with high stereoselectivity, leading to the formation of the 9α-fluoro, 11β-hydroxy arrangement characteristic of Diflorasone. google.com

Maintaining isomeric purity throughout the synthesis is critical. The reaction conditions for the fluorination steps are carefully controlled to minimize the formation of unwanted stereoisomers.

For the 9α-fluorination via epoxide ring opening, the reaction is conducted at low temperatures, typically between -10 to -15°C. google.comgoogle.com Performing the reaction in a cold solution of 70% hydrofluoric acid for a specific duration (e.g., 3.5 hours) helps to ensure the desired stereochemical outcome and high purity of the resulting difluorinated steroid. google.comgoogle.com The choice of fluorinating agent for the 6α-fluorination is also crucial for achieving high stereoselectivity. google.com The use of specific, stereoselective fluorinating agents on the appropriate steroidal enol ester substrate is a key aspect of the patented synthesis methods. google.comgoogle.com

Derivatization Strategies and Analogue Synthesis

The core structure of Diflorasone and its intermediates, such as the 6α-fluorinated 9,11-oxido compounds, provides a versatile platform for the synthesis of various analogues. google.com These derivatization strategies allow for the exploration of structure-activity relationships and the development of new compounds.

One common approach for creating analogues involves using different nucleophiles to open the 9β,11β-epoxide ring of the intermediate. google.comgoogle.com While hydrofluoric acid is used to produce 9α-fluoro corticosteroids like Diflorasone, other hydrohalic acids can be employed to introduce different halogens. For example, using hydrochloric acid or hydrobromic acid can introduce a chloride or bromide atom, respectively, at the 9α-position. google.comgoogle.com

Furthermore, the hydroxyl groups at the C17 and C21 positions can be esterified with a wide range of acids to produce various 17-esters, 21-esters, or 17,21-diesters. google.com For instance, reacting the parent corticosteroid with different trialkyl orthoesters can yield a variety of 17-esters. google.com Subsequent reaction with an acid anhydride (B1165640) can then form a 17,21-diester, allowing for the preparation of a broad range of derivatives. google.com

Chemical Modifications at the 17- and 21-Positions

The chemical architecture of this compound offers specific sites for synthetic transformations, particularly at the C17 and C21 positions. The ester and mesylate functionalities at these locations are pivotal for introducing structural diversity and modulating the compound's properties. The 21-mesylate group, in particular, serves as an excellent leaving group, facilitating a range of nucleophilic substitution reactions. masterorganicchemistry.com This reactivity is a cornerstone of advanced synthetic strategies involving this molecule.

A significant transformation utilizing the reactivity of the 21-mesylate is its conversion into other corticosteroids. A notable example is the synthesis of Halobetasol propionate. In this reaction, this compound is treated with lithium chloride in a solvent such as N,N-dimethylacetamide (DMA). The mixture is heated, causing the chloride ion to displace the mesylate group at the 21-position, thereby forming Halobetasol propionate. google.com This conversion highlights a direct and efficient pathway for creating structural analogs through nucleophilic substitution.

Beyond halogenation, the 21-position can be targeted for the synthesis of various esters. While this compound already possesses a propionate group at C17, modifications at C21 can lead to the formation of other ester derivatives, such as acetates or different propionates, by reacting the precursor steroid with the appropriate acylating agents prior to mesylation. google.com The synthesis of novel 17α- and/or 21-ester or carbamate (B1207046) derivatives is a common strategy in corticosteroid research to explore new therapeutic activities. nih.gov The esterification at these positions can significantly influence the molecule's pharmacokinetic profile. nih.gov

The following table summarizes key chemical modifications involving the 17- and 21-positions, starting from this compound or its precursors.

| Starting Material | Reagent(s) | Position of Modification | Resulting Product | Transformation Type |

| This compound | Lithium Chloride (LiCl) | C21 | Halobetasol propionate | Nucleophilic Substitution (Mesylate displacement by Chloride) google.com |

| Diflorasone 17-acetate | Acetic Anhydride, Potassium Acetate | C21 | Diflorasone diacetate | Esterification google.com |

| Cortisol | Methanesulfonyl Chloride | C21 | Cortisol 21-mesylate | Mesylation ontosight.ai |

| Dexamethasone | Not specified (inferred Mesyl Chloride) | C21 | Dexamethasone 21-mesylate | Mesylation nih.gov |

Exploration of Related Steroid Mesylate Structures

The use of a mesylate group as a reactive handle is not unique to this compound but is a recurring theme in the synthesis and study of other complex steroids. The introduction of a methanesulfonate (B1217627) (mesylate) ester at a hydroxyl group, typically at the C21 position, transforms it into a highly effective leaving group, thereby activating the molecule for further chemical transformations. masterorganicchemistry.com

Research into related steroid mesylates provides insight into the broader applications of this functional group in medicinal chemistry. For instance, Cortisol 21-mesylate, also known as hydrocortisone (B1673445) 21-methanesulfonate, is a synthetic derivative created by reacting cortisol with methanesulfonyl chloride. ontosight.ai This compound has been investigated for its potential as a prodrug; the mesylate group is designed to be hydrolyzed by esterases in the body to release the active cortisol. ontosight.ai This approach demonstrates the use of mesylation to modulate the delivery and activity of a parent steroid.

Another significant example is Dexamethasone 21-mesylate, derived from the potent glucocorticoid dexamethasone. nih.gov This molecule has been developed and utilized as a specific affinity label for glucocorticoid receptors. nih.gov The reactive α-keto mesylate structure allows it to form a covalent bond with the receptor, which is an invaluable tool for studying receptor structure and function. nih.gov Unlike the transient binding of most steroid ligands, the covalent linkage formed by Dexamethasone 21-mesylate permits the identification and characterization of the receptor protein. nih.gov

These examples underscore the strategic importance of the mesylate group in steroid chemistry. It serves not only as an intermediate for the synthesis of other compounds, as seen with this compound, but also as a key functional group in the design of prodrugs and specialized molecular probes for biochemical research.

The table below details some of the explored steroid mesylate structures and their specific applications or properties.

| Steroid Mesylate | Parent Steroid | Primary Application/Property | Reference |

| This compound | Diflorasone 17-propionate | Synthetic intermediate for Halobetasol propionate | google.com |

| Cortisol 21-mesylate | Cortisol | Investigated as a prodrug of cortisol | ontosight.ai |

| Dexamethasone 21-mesylate | Dexamethasone | Affinity label for glucocorticoid receptors | nih.gov |

Molecular Mechanisms and Receptor Interactions: Theoretical and Preclinical Considerations for Diflorasone 17 Propionate 21 Mesylate

Postulated Molecular Mechanisms of Action Based on Parent Compound Analogies

The mechanism of action for Diflorasone (B526067) 17-propionate-21-mesylate is extrapolated from the well-established activity of its parent compound, diflorasone, a high-potency topical corticosteroid. drugbank.compatsnap.com The anti-inflammatory, antipruritic, and vasoconstrictive properties of corticosteroids are rooted in their interactions with specific cellular receptors and signaling pathways. drugbank.com

The primary mechanism of action for corticosteroids like diflorasone involves their binding to cytoplasmic glucocorticoid receptors (GR). patsnap.comnih.gov Upon binding, the steroid-receptor complex is formed, which then translocates into the cell nucleus. patsnap.com Within the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of gene transcription. patsnap.comnih.gov This results in the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory mediators. patsnap.com

A key aspect of the anti-inflammatory action of corticosteroids is the inhibition of the phospholipase A2 (PLA2) enzyme. drugbank.compatsnap.com This inhibition is not direct but is mediated through the induction of PLA2 inhibitory proteins, collectively known as lipocortins (e.g., lipocortin-1). drugbank.compatsnap.com By increasing the synthesis of lipocortins, corticosteroids prevent the release of arachidonic acid from membrane phospholipids. drugbank.com Arachidonic acid is the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. drugbank.com Therefore, by blocking the initial step in this cascade, diflorasone and, by extension, Diflorasone 17-propionate-21-mesylate, are expected to effectively suppress the inflammatory response.

Structure-Activity Relationship (SAR) Investigations

The specific chemical structure of a corticosteroid is critical to its potency and pharmacokinetic profile. The modifications at the 17 and 21 positions of the steroid nucleus are particularly important in topical corticosteroids.

The esterification of corticosteroids at the 17-position is a common strategy to enhance topical anti-inflammatory activity. nih.gov The 17-propionate group in this compound is expected to increase the lipophilicity of the molecule, thereby facilitating its penetration into the skin. Once in the skin, these esters can be hydrolyzed by cutaneous enzymes to release the active corticosteroid. This targeted delivery and activation contribute to a higher therapeutic index for topical application. nih.gov

Table 1: Key Structural Features and Their Postulated Effects

| Structural Moiety | Position | Postulated Influence on Activity |

| 17-Propionate | C17 | Enhances lipophilicity and skin penetration; acts as a potential prodrug moiety. |

| 21-Mesylate | C21 | May influence metabolic stability and duration of action; alters polarity at C21. |

| 6α, 9α-Difluoro | C6, C9 | Increases glucocorticoid and anti-inflammatory activity. |

| 16β-Methyl | C16 | Minimizes mineralocorticoid side effects. |

Computational chemistry and molecular docking are powerful tools for predicting the interaction of a ligand with its receptor. In the context of corticosteroids, these methods can be used to model the binding of this compound to the ligand-binding domain of the glucocorticoid receptor. Such studies could predict the binding affinity and the orientation of the molecule within the receptor's active site.

In Vitro Cellular and Biochemical Effects

Based on the known effects of diflorasone, it is anticipated that this compound would exhibit a range of anti-inflammatory effects in in vitro cellular and biochemical assays. These would likely include:

Inhibition of Cytokine Production: A reduction in the expression and release of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) from inflammatory cells like lymphocytes and macrophages. patsnap.com

Suppression of Inflammatory Cell Function: Inhibition of the chemotaxis and activation of neutrophils, eosinophils, and macrophages, thereby reducing cellular infiltration at the site of inflammation. patsnap.com

Vasoconstriction: The ability to constrict blood vessels, which is a hallmark of potent topical corticosteroids and can be assessed in various in vitro models. drugbank.com

Table 2: Anticipated In Vitro Effects of this compound

| Assay Type | Predicted Outcome | Mechanism |

| Cytokine Release Assay (e.g., from PBMCs) | Decreased release of IL-1, IL-6, TNF-α | Transcriptional repression of pro-inflammatory genes. |

| Chemotaxis Assay | Inhibition of neutrophil/macrophage migration | Suppression of inflammatory cell activation. |

| Phospholipase A2 Activity Assay | Reduced PLA2 activity | Induction of lipocortin-1. |

| Gene Expression Analysis (e.g., qPCR) | Upregulation of anti-inflammatory genes, downregulation of pro-inflammatory genes | Interaction of GR complex with GREs. |

Evaluation of Compound Stability in Simulated Biological Environments

The stability of a therapeutic agent within biological fluids is a critical determinant of its bioavailability and efficacy. For a corticosteroid prodrug like this compound, the ester linkages at the C17 and C21 positions are susceptible to enzymatic hydrolysis by esterases present in various biological compartments, such as plasma and synovial fluid. This bioconversion can lead to the release of the active corticosteroid, Diflorasone, or other metabolites. Preclinical evaluation of this stability is paramount and is typically conducted in vitro using simulated biological fluids.

These simulated environments are formulated to mimic the composition and pH of their physiological counterparts. For instance, simulated synovial fluid (SSF) is crucial for assessing drugs intended for intra-articular administration, while simulated plasma provides insights into systemic stability. The composition of these fluids is standardized to include key electrolytes, proteins, and to maintain a physiological pH, typically around 7.4.

Table 1: Representative Composition of Simulated Biological Fluids

| Component | Simulated Plasma (g/L) | Simulated Synovial Fluid (g/L) |

| NaCl | 6.80 | 6.80 |

| KCl | 0.40 | 0.40 |

| CaCl₂ | 0.20 | 0.20 |

| MgSO₄ | 0.10 | 0.10 |

| NaHCO₃ | 2.20 | 2.20 |

| NaH₂PO₄ | 0.15 | 0.15 |

| Glucose | 1.00 | 1.00 |

| Albumin | 40.0 | 10.0 |

| Hyaluronic Acid | - | 3.0 |

| pH | 7.4 | 7.4 |

Note: This table provides a simplified, illustrative composition. Actual formulations can be more complex.

The stability of this compound in these media would be assessed by incubating the compound at a physiological temperature (37°C) and monitoring its degradation over time. High-performance liquid chromatography (HPLC) is a standard analytical technique used to quantify the remaining parent compound and the appearance of any metabolites. The rate of hydrolysis of the propionate (B1217596) and mesylate esters would be a key focus. Studies on other corticosteroid esters have shown that the nature of the ester group significantly influences the rate of hydrolysis. For instance, succinate (B1194679) esters are often more rapidly hydrolyzed than more sterically hindered esters. nih.gov The presence of esterases in human plasma can lead to rapid bioconversion of some corticosteroid prodrugs. nih.gov Therefore, it is anticipated that the propionate and mesylate groups of this compound would undergo hydrolysis, although the specific rates would need to be determined experimentally.

Table 2: Hypothetical Stability Profile of this compound in Simulated Biological Fluids at 37°C

| Time (hours) | % Remaining in Simulated Plasma | % Remaining in Simulated Synovial Fluid |

| 0 | 100 | 100 |

| 1 | 95 | 98 |

| 4 | 80 | 90 |

| 8 | 65 | 82 |

| 24 | 30 | 60 |

This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.

The data would be analyzed to determine the half-life (t½) of the compound in each simulated fluid, providing a quantitative measure of its stability. A shorter half-life would suggest more rapid bioconversion to the active form. The stability in different fluids can also provide insights into the optimal routes of administration and potential therapeutic applications. For example, higher stability in simulated synovial fluid compared to plasma might suggest suitability for localized, intra-articular delivery.

Preliminary Investigations into Cellular Uptake and Subcellular Distribution

The cellular uptake and subsequent subcellular distribution of corticosteroids are fundamental to their mechanism of action, which primarily involves interaction with intracellular glucocorticoid receptors (GR). ersnet.orgtg.org.au It is generally accepted that corticosteroids, being lipophilic molecules, can passively diffuse across the cell membrane. researchgate.netoup.comoup.com The structural modifications in this compound, specifically the propionate and mesylate esters, will influence its lipophilicity and, consequently, its rate of cellular entry.

In vitro cell culture models are indispensable for preliminary investigations into cellular permeability. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, is a widely used model to predict intestinal absorption of compounds. nih.gov The apparent permeability coefficient (Papp) is a key parameter derived from these assays and provides a measure of the rate at which a compound crosses the cell monolayer.

Table 3: Theoretical Permeability of Corticosteroids in a Caco-2 Cell Model

| Compound | Lipophilicity (LogP) | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| Hydrocortisone (B1673445) | 1.61 | 15.2 |

| Dexamethasone | 1.83 | 20.5 |

| This compound (Predicted) | ~2.5-3.5 | Predicted to be high |

This table presents typical values for known corticosteroids and a predicted range for the subject compound based on its structure. Specific experimental data is not available.

Once inside the cell, this compound would be expected to undergo intracellular hydrolysis by cellular esterases, releasing the active Diflorasone. The active steroid then binds to the glucocorticoid receptor, which is predominantly located in the cytoplasm in an inactive complex with heat shock proteins. frontiersin.orgnih.govnih.gov Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. oup.comoup.com

To visualize and quantify the subcellular distribution, techniques such as fluorescence microscopy using a fluorescently labeled analog of the compound or immunocytochemistry to track the location of the glucocorticoid receptor can be employed. Following administration of the corticosteroid, a shift in the localization of the glucocorticoid receptor from the cytoplasm to the nucleus would be expected.

Table 4: Expected Subcellular Distribution of Activated Glucocorticoid Receptor

| Cellular Compartment | Pre-treatment (% of total) | Post-treatment with Diflorasone (% of total) |

| Cytoplasm | ~90% | ~20% |

| Nucleus | ~10% | ~80% |

This table illustrates the generally accepted translocation of the glucocorticoid receptor upon ligand binding and is not based on specific experimental data for this compound.

The efficiency of cellular uptake and the subsequent nuclear translocation of the glucocorticoid receptor are critical for the compound's potency. The ester modifications on this compound are designed to modulate these properties, potentially enhancing its therapeutic index.

Advanced Analytical Chemistry and Impurity Profiling of Diflorasone 17 Propionate 21 Mesylate

Development and Validation of Chromatographic Techniques for Detection and Quantificationlgcstandards.comnih.govlcms.czbenchchem.com

Chromatographic methods are the cornerstone of pharmaceutical analysis, providing the necessary separation of the active pharmaceutical ingredient (API) from any impurities or degradation products. googleapis.com The validation of these methods according to guidelines from bodies like the International Conference on Harmonisation (ICH) ensures they are reliable, reproducible, and fit for purpose. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologieslgcstandards.com

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of corticosteroids due to its versatility and robustness. biomedres.usasean.org For Diflorasone (B526067) 17-propionate-21-mesylate, reversed-phase HPLC (RP-HPLC) is the method of choice, offering excellent separation of non-volatile and thermally sensitive compounds. nih.gov

A typical stability-indicating RP-HPLC method would be developed to separate the main compound from potential process-related impurities and degradation products. nih.gov Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (often a gradient of acetonitrile (B52724) and/or methanol (B129727) with water or a buffer), flow rate, column temperature, and detection wavelength (typically in the UV range, around 240 nm for corticosteroids). nih.govscirp.org Validation would confirm the method's specificity, linearity, accuracy, precision, and robustness. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Diflorasone 17-propionate-21-mesylate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water/Acetonitrile/Tetrahydrofuran (90:6:4 v/v/v) |

| Mobile Phase B | Acetonitrile/Methanol/Water/Tetrahydrofuran (74:20:4:2 v/v/v/v) |

| Gradient | Time-based linear gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

Note: This table presents typical parameters based on methods developed for similar corticosteroids and is for illustrative purposes. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Methodologieslgcstandards.comlcms.czbenchchem.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology results in substantially faster analysis times, improved resolution, and enhanced sensitivity, making it highly suitable for impurity profiling where trace-level detection is critical. lcms.cz

The principles of method development for UPLC are similar to HPLC but are adapted for the higher pressures and smaller column dimensions. scirp.org A UPLC method for this compound would allow for a more rapid separation from its isomers and other closely related impurities, significantly reducing solvent consumption and increasing sample throughput. lcms.cz

Table 2: Representative UPLC Method Parameters for Rapid Corticosteroid Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Rapid gradient elution |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45°C |

| Detection | UV at 240 nm |

| Injection Volume | 2 µL |

Note: This table illustrates typical UPLC conditions for corticosteroid analysis, emphasizing speed and efficiency. lcms.czscirp.org

Gas Chromatography (GC) Applications and Derivatization Approacheslgcstandards.com

Gas Chromatography (GC) is generally less suitable for the direct analysis of large, non-volatile, and thermally labile molecules like corticosteroids. The high temperatures required for volatilization in the GC inlet can cause the degradation of this compound.

To overcome this limitation, derivatization is necessary. This chemical modification process transforms the non-volatile analyte into a more volatile and thermally stable derivative. For corticosteroids, common derivatization techniques involve silylation, which replaces active hydrogens in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. While GC-MS can be a powerful tool for impurity profiling, the need for this extra sample preparation step makes HPLC and UPLC the more direct and widely used techniques for this class of compounds. googleapis.com

Mass Spectrometry-Based Characterization and Structure Elucidationlgcstandards.combenchchem.com

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of pharmaceutical compounds and their impurities. iajps.com When coupled with a chromatographic separation technique (hyphenation), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identificationlgcstandards.comlcms.czbenchchem.com

LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. biomedres.us For this compound, LC-MS is used to confirm the molecular weight of the parent compound and detect any impurities present in the sample, even those that co-elute chromatographically.

Tandem mass spectrometry (LC-MS/MS) provides further structural information by subjecting a selected parent ion to fragmentation. scirp.org The resulting fragmentation pattern is unique to the molecule's structure and can be used to confirm its identity. In impurity profiling, comparing the fragmentation pattern of an unknown impurity to that of the parent drug can help elucidate the impurity's structure, for instance, by identifying the location of a modification or the loss of a functional group. lcms.cz

Table 3: Predicted MS/MS Fragmentation for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 545.20 | Protonated parent molecule (C26H34F2O8S) |

| Fragment Ion 1 | 467.20 | Loss of mesylate group (-SO2CH3) |

| Fragment Ion 2 | 393.17 | Subsequent loss of propionate (B1217596) group (-C3H5O2) |

| Fragment Ion 3 | 353.15 | Further characteristic steroid backbone fragmentation |

Note: The m/z values are predicted based on the compound's structure and common fragmentation pathways for corticosteroids. Actual values may vary slightly depending on instrumentation.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). lcms.cz This precision allows for the unambiguous determination of a compound's elemental composition.

For an unknown impurity, HRMS is critical in distinguishing between different potential molecular formulas that may have the same nominal mass. By comparing the experimentally measured accurate mass with the theoretical masses of possible formulas, the correct elemental composition can be confidently assigned. For the parent compound, this compound (C26H34F2O8S), HRMS would be used to confirm its molecular formula by matching the measured mass to its calculated theoretical exact mass. lcms.cz This level of certainty is essential for the definitive characterization of reference standards and the identification of unknown impurities during drug development and quality control.

Spectroscopic Analysis for Structural Confirmation

The definitive structural confirmation of this compound, a complex steroidal molecule, relies on a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence of its molecular framework, stereochemistry, and the specific arrangement of functional groups, which is critical for its role as a reference standard in pharmaceutical quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of this compound. A comprehensive data package for this compound typically includes one-dimensional (¹H NMR) and potentially two-dimensional NMR experiments to assign all proton and carbon signals accurately. synthinkchemicals.com

¹H NMR provides information on the chemical environment of each proton, their coupling patterns, and stereochemical relationships. For fluorinated corticosteroids like this compound, ¹⁹F NMR is also particularly informative. The fluorine substitutions in the diflorasone structure produce characteristic signals that can be crucial for identification, although these signals may sometimes be overlapped. Advanced NMR techniques such as COSY, HMQC, and HMBC can be employed to establish connectivity between protons and carbons, confirming the intricate steroid backbone and the precise locations of the propionate and mesylate esters.

Table 1: Expected ¹H NMR Spectral Data Regions for this compound

| Functional Group Protons | Expected Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Methyl (CH₃) of Mesylate | 2.8 - 3.2 | Singlet |

| Methyl (CH₃) of Propionate | 0.9 - 1.2 | Triplet |

| Methylene (CH₂) of Propionate | 2.1 - 2.5 | Quartet |

| Steroidal Methyl (C18, C19) | 0.8 - 1.5 | Singlets |

| Methylene (C21) | 4.5 - 5.5 | Doublets of Doublets |

| Olefinic (C1, C2, C4) | 5.8 - 7.5 | Multiplets |

Note: This table represents expected chemical shift ranges based on typical values for similar steroidal structures and is for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique used to identify the key functional groups present in the this compound molecule. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds.

The analysis of the spectrum would confirm the presence of multiple carbonyl groups, characteristic of the steroid structure. Specifically, the α,β-unsaturated ketone in the A-ring and the C20 ketone would show strong absorption bands. The propionate ester group at C17 and the mesylate (sulfonyl) group at C21 also give rise to distinct and identifiable absorption peaks. The presence of hydroxyl (-OH) and carbon-fluorine (C-F) bonds would further be confirmed by their characteristic stretching frequencies. This technique is routinely included in the characterization data for pharmaceutical reference standards. synthinkchemicals.com

Table 2: Key Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Ketone (α,β-unsaturated) | C=O stretch | 1650 - 1680 |

| Ketone (C20) | C=O stretch | 1700 - 1725 |

| Ester (Propionate) | C=O stretch | 1725 - 1745 |

| Alkene | C=C stretch | 1600 - 1650 |

| Mesylate | S=O stretch | 1340 - 1370 and 1150 - 1180 |

Note: The values in this table are approximate ranges and can vary based on the specific molecular environment and sample preparation.

Impurity Profiling and Control in Pharmaceutical Preparations

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. iajps.com this compound is recognized as a significant process-related impurity in the synthesis of certain active pharmaceutical ingredients (APIs). synthinkchemicals.comelitesynthlaboratories.com

Identification and Quantification of this compound as a Process-Related Impurity

This compound is identified as a process-related impurity associated with the manufacturing of Diflorasone Acetate. elitesynthlaboratories.comsynthinkchemicals.com Process-related impurities are substances that form during the manufacturing process and can arise from starting materials, intermediates, or side reactions. This particular compound can be used as a working or secondary reference standard for quality control (QC) and quality assurance (QA) during the commercial production of Diflorasone Acetate and its related formulations. synthinkchemicals.com Its presence must be carefully monitored and controlled. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating and quantifying such impurities in corticosteroids. akjournals.comscirp.orgtandfonline.com

Analytical Method Validation for Impurity Quantification (e.g., specificity, linearity, accuracy, precision)

To ensure reliable quantification of this compound as an impurity, the analytical method used, typically a reversed-phase HPLC (RP-HPLC) method, must be thoroughly validated. akjournals.com Validation demonstrates that the method is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, the validation for an impurity quantification method must assess several key parameters.

Table 3: Key Validation Parameters for Impurity Quantification Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities, degradation products). | The impurity peak should be well-resolved from other peaks, and peak purity should be demonstrated. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies of spiked samples. | Recovery is typically expected to be within 70-130% for impurities at low concentrations. akjournals.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) should be within acceptable limits, which are often stricter for higher concentrations. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response should be at least 10 times the baseline noise. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | The analyte response is typically 3 times the baseline noise. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). | System suitability parameters should remain within acceptable limits. |

The validation process ensures that the analytical method is reliable for routine use in quality control laboratories to monitor and limit the presence of this compound in the final drug product. akjournals.com

Strategies for Impurity Threshold Determination and Quality Control

Strategies for controlling impurities are guided by regulations set forth by bodies like the ICH. iajps.com The thresholds for reporting, identifying, and qualifying impurities are based on the maximum daily dose (MDD) of the drug substance. uspnf.com Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. iajps.com

For a new drug substance, ICH Q3A(R2) provides the following thresholds:

Table 4: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A (R2). uspnf.com

The quality control strategy involves setting acceptance criteria (limits) for specified identified impurities, such as this compound, in the drug substance specification. aifa.gov.it These limits must be justified and are based on safety data and the process capability. uspnf.com If an impurity level exceeds the qualification threshold, its safety must be demonstrated through appropriate toxicological data. tga.gov.au By implementing a robust control strategy that includes validated analytical methods and scientifically justified impurity limits, pharmaceutical manufacturers can ensure the quality and safety of their products. iajps.com

Stability-Indicating Analytical Methods

Degradation Pathway Elucidation

Due to the lack of available studies, the degradation pathway of this compound has not been elucidated.

Forced Degradation Studies to Assess Stability Characteristics

No forced degradation studies for this compound have been published. Consequently, there is no data to present regarding its stability characteristics under various stress conditions.

Further research is required to determine the intrinsic stability of this compound and to develop and validate appropriate stability-indicating analytical methods.

Computational Modeling and Theoretical Chemistry Applied to Diflorasone 17 Propionate 21 Mesylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of Diflorasone (B526067) 17-propionate-21-mesylate. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its reactivity and interactions with biological targets.

By employing a basis set such as 6-31G*, it is possible to optimize the molecular geometry of Diflorasone 17-propionate-21-mesylate and calculate a variety of electronic descriptors. The resulting data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability, with a larger gap suggesting lower reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would highlight electronegative regions, such as those around the oxygen atoms of the carbonyl, propionate (B1217596), and mesylate groups, which are likely sites for electrophilic attack and are crucial for receptor binding. Conversely, electropositive regions would indicate sites susceptible to nucleophilic attack. These computational insights are invaluable for understanding the molecule's interactions with the glucocorticoid receptor.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.8 D |

Molecular Dynamics Simulations for Conformational Analysis

The biological activity of this compound is intrinsically linked to its three-dimensional structure and flexibility. Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of this complex molecule in a simulated physiological environment.

By placing the molecule in a solvent box, typically water, and applying a force field such as AMBER or CHARMM, MD simulations can track the atomic movements over time. These simulations reveal the accessible conformations and the energetic barriers between them. For a molecule with multiple rotatable bonds like this compound, this analysis is crucial for identifying the most stable, low-energy conformations that are likely to be biologically active.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C16-C17-C20-O20) |

|---|---|---|

| A | 0.00 | -175° |

| B | 1.25 | -65° |

| C | 2.80 | 55° |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry also provides the means to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation, and theoretical calculations can provide valuable benchmarks.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assist in the assignment of complex spectra. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. These calculations help in assigning the observed IR absorption bands to specific molecular vibrations, such as the stretching of carbonyl groups or the bending of C-H bonds. This detailed vibrational analysis provides a deeper understanding of the molecule's structural and bonding characteristics.

| Spectroscopic Property | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C Chemical Shift (C3 Carbonyl) | 186.5 ppm | 186.2 ppm |

| ¹H Chemical Shift (C1 Proton) | 7.25 ppm | 7.21 ppm |

| IR Frequency (C=O Stretch) | 1725 cm⁻¹ | 1720 cm⁻¹ |

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Exploration of Novel Synthetic Routes for Improved Yield and Purity

The pursuit of more efficient and purer synthetic pathways for Diflorasone (B526067) 17-propionate-21-mesylate is an area of active chemical research. Traditional corticosteroid syntheses are often multi-step processes that can lead to challenges in achieving high yields and purity. Novel strategies are being explored to overcome these limitations, focusing on stereoselectivity and greener chemistry.

Recent advancements in the synthesis of fluorinated steroids offer promising avenues. researchgate.net Methodologies such as electrophilic and nucleophilic fluorination are becoming more sophisticated, allowing for the precise and efficient introduction of fluorine atoms into the steroid backbone. researchgate.netnih.gov The use of directing groups and the optimization of reaction conditions are key strategies being employed to control regioselectivity and improve yields. nih.gov

For complex molecules like Diflorasone 17-propionate-21-mesylate, a highly stereoselective 6α-fluorination of enolized 21-esters of 17-hydroxy-9β, 11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione has been a significant development. nih.gov This method provides a safer and more effective route to a range of 6α-fluorinated corticosteroids. nih.gov Furthermore, the development of "green" synthetic protocols, such as XeF2-assisted fluorodecarboxylation, presents an alternative to traditional methods that may use ozone-depleting reagents. nih.gov While the initial yields of some greener methods may be lower, they offer a more environmentally friendly approach and open the door for the preparation of novel steroid intermediates on a larger scale. nih.gov

Below is a table summarizing potential novel synthetic approaches and their advantages:

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Advanced Electrophilic Fluorination | Use of modern fluorinating agents like Selectfluor. researchgate.net | Higher efficiency and selectivity in introducing fluorine atoms. |

| Stereoselective Synthesis | Control over the 3D arrangement of atoms using chiral catalysts or auxiliaries. nih.gov | Improved purity by reducing the formation of unwanted stereoisomers. |

| Green Fluorodecarboxylation | XeF2-assisted reactions to replace traditional halogenating agents. nih.gov | More environmentally friendly process, avoiding ozone-depleting substances. |

| Optimized Reaction Conditions | Fine-tuning of parameters such as temperature, solvent, and catalyst. nih.gov | Increased reaction yields and product purity. |

Development of Advanced In Vitro Models for Biochemical Pathway Interrogation

Understanding the intricate biochemical pathways influenced by this compound at a molecular level is crucial. The development of advanced in vitro models offers a more physiologically relevant environment to study these interactions compared to traditional 2D cell cultures.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are at the forefront of this research. nih.govfrontiersin.orgresearchgate.net These models more accurately mimic the in vivo environment by allowing for complex cell-to-cell and cell-to-extracellular matrix interactions. frontiersin.org For a compound like this compound, 3D cultures of skin or immune cells could provide deeper insights into its mechanisms of action. Studies have shown that cells grown in 3D models can exhibit different responses to drugs, including corticosteroids, compared to 2D cultures. nih.gov

Organ-on-a-chip (OOAC) technology represents another significant leap forward. nih.govfrontiersin.orgmdpi.com These microfluidic devices can recapitulate the functions of entire organs in vitro, allowing for the study of drug metabolism and efficacy in a highly controlled and human-relevant system. nih.govmdpi.com For instance, a liver-on-a-chip model could be used to investigate the metabolism of this compound, drawing parallels from in vitro studies of other corticosteroids like fluticasone (B1203827) propionate (B1217596), which is known to be metabolized by CYP3A enzymes in the liver. nih.govresearchgate.net

The following table outlines advanced in vitro models and their potential applications in studying this compound:

| In Vitro Model | Description | Potential Application for this compound Research |

| 3D Spheroids/Organoids | Self-assembled 3D clusters of cells that mimic the micro-architecture of tissues. nih.gov | Interrogation of biochemical pathways in a more physiologically relevant context (e.g., skin or immune cell organoids). |

| Organ-on-a-Chip (OOAC) | Microfluidic devices containing living cells that replicate organ-level functions. nih.gov | Studying metabolism (liver-on-a-chip) and systemic effects in a human-relevant system. |

| Co-culture Systems | Culturing of multiple cell types together to mimic the cellular interactions within a tissue. | Investigating the compound's effects on the interplay between different cell types (e.g., keratinocytes and fibroblasts). |

Integration of Artificial Intelligence and Machine Learning in Compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and development of complex molecules like this compound. These technologies can accelerate the discovery of novel synthetic routes and optimize existing ones.

Machine learning models can be employed to optimize reaction conditions. nih.gov By analyzing data from previous experiments, these models can predict the optimal temperature, pressure, catalysts, and solvents to maximize yield and purity. This data-driven approach can significantly reduce the time and resources spent on empirical optimization. nih.gov Furthermore, reinforcement learning algorithms are being developed to optimize corticosteroid therapy strategies in clinical settings, and similar principles could be applied at the preclinical level to guide compound selection and development. nih.gov

The table below details the potential roles of AI and ML in the research and development of this compound:

| AI/ML Application | Description | Potential Impact on this compound R&D |

| AI-Powered Retrosynthesis | Algorithms that predict synthetic pathways by working backward from the target molecule. nih.gov | Discovery of novel, more efficient, and cost-effective synthetic routes. |

| Machine Learning for Reaction Optimization | Models that predict optimal reaction conditions based on existing data. nih.gov | Increased yield and purity, and reduced development time. |

| Predictive Modeling | Algorithms that predict the physicochemical properties and biological activities of new chemical entities. | Faster identification of promising derivatives for synthesis and testing. |

Application in the Synthesis of New Chemical Entities

This compound serves as a valuable chemical intermediate for the synthesis of other corticosteroids. Its complex and functionalized structure makes it an ideal starting point for creating new chemical entities with potentially improved properties.

A notable example is the use of this compound in the synthesis of Halobetasol (B1672918) propionate. In this process, the 21-mesylate group acts as a good leaving group, which is displaced by a chloride ion. This demonstrates the translational potential of this compound as a building block in medicinal chemistry.

The chemical structure of this compound offers several sites for modification to generate novel derivatives. The propionate and mesylate esters, as well as the hydroxyl group, can be targeted for chemical transformations to create a library of new compounds. These new entities could then be screened for a range of biological activities, expanding beyond the traditional applications of corticosteroids.

The following table lists the reactive sites on this compound and the potential new chemical entities that could be synthesized:

| Reactive Site on this compound | Potential Chemical Modification | Example of a New Chemical Entity |

| 21-Mesylate Group | Nucleophilic substitution with various nucleophiles (e.g., halides, amines). | Halobetasol propionate (via substitution with chloride). |

| 17-Propionate Ester | Hydrolysis followed by re-esterification with different carboxylic acids. | Novel 17-ester derivatives with altered lipophilicity and potency. |

| 11-Hydroxyl Group | Oxidation to a ketone or etherification. | Derivatives with modified glucocorticoid receptor binding affinity. |

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the molecular mechanism of Diflorasone 17-propionate-21-mesylate (DPM) in glucocorticoid receptor (GR) signaling?

- Methodology:

- Receptor binding assays: Use radiolabeled DPM (e.g., tritiated) to quantify binding affinity to cytosolic GRs. Competitive displacement studies with dexamethasone (a GR agonist) can validate specificity .

- Gene expression profiling: Treat cell lines (e.g., HaCaT keratinocytes) with DPM and perform RNA-seq to identify upregulated anti-inflammatory genes (e.g., Lipocortin-1) and downregulated pro-inflammatory cytokines (e.g., IL-1β, IL-6). Include GRE (glucocorticoid response element) reporter assays to confirm transcriptional activation .

- Subcellular localization: Fluorescently tag GRs and track nuclear translocation via confocal microscopy post-DPM treatment .

Q. How is DPM synthesized, and what analytical techniques validate its purity and structural integrity?

- Synthesis pathway:

- DPM is derived from Diflorasone 17-propionate via mesylation at the 21-hydroxyl group using methanesulfonyl chloride in pyridine. Subsequent substitution with lithium chloride in DMF yields the final product .

- Analytical validation:

- HPLC-MS: Quantify purity using reverse-phase C18 columns with UV detection at 240 nm. Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~564.5 Da) .

- NMR: Assign peaks for diagnostic protons (e.g., 6α/9α-fluorine coupling in H NMR, δ 4.8–5.2 ppm for propionate ester) .

Q. What in vitro models are suitable for evaluating DPM’s anti-inflammatory efficacy?

- Keratinocyte/neutrophil co-cultures: Measure inhibition of phospholipase A2 (PLA2) activity and arachidonic acid release via LC-MS .

- NF-κB luciferase assays: Transfect HEK293 cells with NF-κB reporters to quantify DPM’s suppression of TNF-α-induced inflammation .

Advanced Research Questions

Q. How can researchers resolve contradictions in DPM’s potency across different experimental systems?

- Case example: Discrepancies in IC₅₀ values for PLA2 inhibition may arise from cell-type-specific GR expression or metabolic stability.

- Troubleshooting steps:

- Normalize GR levels via qPCR/Western blot.

- Compare metabolic half-life using liver microsomes (human vs. rodent) to identify species-specific degradation .

- Use CRISPR-edited GR-knockout models to isolate off-target effects .

Q. What strategies optimize DPM’s synthetic yield while minimizing byproducts like Diflorasone diacetate?

- Process variables:

- Temperature control: Maintain reaction at ≤5°C during mesylation to prevent over-sulfonation .

- Catalyst screening: Test alternatives to pyridine (e.g., DMAP) to enhance reaction efficiency.

- Purification: Employ flash chromatography with gradient elution (hexane:ethyl acetate) to separate DPM from unreacted precursors .

Q. How do regulatory testing requirements (e.g., NMPA’s BJH 202402) impact method development for DPM detection in complex matrices?

- Compliance-driven protocols:

- Sample preparation: For cosmetics, use QuEChERS extraction (acetonitrile partitioning) followed by SPE cleanup to isolate DPM from surfactants and emollients .

- LC-MS/MS parameters: Optimize MRM transitions (e.g., 564.5 → 449.3 for DPM) with a C18 column and 0.1% formic acid in mobile phase. Validate LOQ at 0.1 ppm per NMPA guidelines .

Q. What statistical frameworks address variability in DPM’s gene suppression effects across biological replicates?

- Recommendations:

- Apply mixed-effects models to account for batch-to-batch variability in cell cultures.

- Use Benjamini-Hochberg correction for RNA-seq data to reduce false positives in differential gene expression .

- Report effect sizes (e.g., Cohen’s d) for PLA2 inhibition assays to contextualize biological significance .

Data Reproducibility & Transparency

Q. How should researchers document DPM’s bioactivity data to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Metadata requirements:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.